Caracemide

Vue d'ensemble

Description

Le caracémide est un agent dérivé de l'acide acétohydroxamique possédant une activité antinéoplasique potentielle. Il inhibe la ribonucléotide réductase, entraînant une diminution de la synthèse de l'ADN et de la croissance tumorale. De plus, il inhibe l'acétylcholinestérase . Le caracémide a été étudié pour son utilisation potentielle dans le traitement du cancer en raison de sa capacité à interférer avec la synthèse de l'ADN .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le caracémide est synthétisé par la Dow Chemical Company. La synthèse implique la réaction de l'acide acétohydroxamique avec l'isocyanate de méthyle pour former la N-acétyl-N,O-di(méthylcarbamoyl)hydroxylamine . Les conditions réactionnelles impliquent généralement des températures contrôlées et l'utilisation de solvants pour faciliter la réaction.

Méthodes de production industrielle

La production industrielle du caracémide implique une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles de la synthèse en laboratoire. Le processus comprend la purification du produit final pour garantir son efficacité et sa sécurité pour une utilisation clinique .

Analyse Des Réactions Chimiques

Metabolic Release of Methyl Isocyanate

Caracemide undergoes hydrolysis in vivo to release methyl isocyanate (MIC), a reactive intermediate. In rat studies:

-

54.0 ± 5.5% of a 6.6 mg/kg dose was excreted as N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) within 24 hours .

-

AMCC formation confirms MIC release, as it is a known urinary metabolite of MIC .

This reaction occurs via cleavage of both carbamate groups:

Isotopic Labeling Studies

Deuterium-labeled this compound ([carbamoyloxy-H]this compound) revealed contributions to AMCC from:

| Carbamate Group | Contribution to AMCC |

|---|---|

| O-Methylcarbamoyl | 72% |

| N-Methylcarbamoyl | 28% |

This demonstrates dual reactivity of this compound’s carbamate side chains .

Structural Influence on Reactivity

Crystallographic studies of analogs like N-acetyl-N,O-di(propylcarbamoyl)hydroxylamine show:

The parent compound’s structure facilitates MIC release through steric and electronic effects.

Implications for Biological Activity

Applications De Recherche Scientifique

Caracemide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: this compound is studied for its effects on cellular processes, particularly DNA synthesis and enzyme inhibition.

Mécanisme D'action

Caracemide exerts its effects by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition leads to decreased DNA synthesis and tumor growth. This compound also inhibits acetylcholinesterase, which may contribute to its central nervous system toxicity . The molecular targets of this compound include the larger component protein R1 of ribonucleotide reductase .

Comparaison Avec Des Composés Similaires

Composés similaires

Hydroxyurée : Un autre inhibiteur de la ribonucléotide réductase utilisé dans le traitement du cancer.

Gémicitabine : Un analogue nucléosidique qui inhibe la synthèse de l'ADN.

Fluorouracile : Un antimétabolite qui interfère avec la synthèse de l'ADN.

Unicité

Le caracémide est unique en raison de son double inhibition de la ribonucléotide réductase et de l'acétylcholinestérase. Cette double action en fait un agent antinéoplasique puissant, mais contribue également à sa toxicité pour le système nerveux central .

Activité Biologique

Caracemide, a compound derived from acetohydroxamic acid, has garnered attention due to its potential antineoplastic activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant case studies.

This compound is chemically classified as CHNO and functions primarily as an inhibitor of ribonucleotide reductase (RR), an enzyme critical for DNA synthesis. By inhibiting RR, this compound disrupts the conversion of ribonucleotides to deoxyribonucleotides, which is essential for DNA replication and repair processes. This mechanism positions this compound as a potential therapeutic agent in cancer treatment, particularly in tumors with high proliferative rates.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its efficacy in inhibiting tumor growth in vitro, demonstrating pronounced activity against breast cancer cell lines such as MDA-MB-231 and MCF7. The cytotoxicity was assessed using the five-dose assay method, revealing a strong correlation between this compound concentration and cell viability reduction.

Table 1: Cytotoxic Activity of this compound Against Breast Cancer Cell Lines

| Cell Line | IC (µM) | Sensitivity Ranking |

|---|---|---|

| MDA-MB-231 | 176 ± 5 | High |

| MCF7 | 169 ± 3 | High |

| T-47D | 139 ± 8 | Moderate |

| HS 578T | 103 ± 17 | Low |

| BT-549 | 55 ± 19 | Very Low |

Case Studies and Research Findings

- Metabolic Fate Study : A pivotal study investigated the metabolic fate of this compound in rats, providing evidence for the release of methyl isocyanate in vivo. This finding suggests that this compound may undergo metabolic transformations that could influence its therapeutic efficacy and safety profile .

- Inhibition of Ribonucleotide Reductase : Another significant study focused on this compound’s role as a site-specific irreversible inhibitor of Escherichia coli ribonucleotide reductase. This research underscores the compound's potential to selectively target cancer cells by disrupting their nucleotide synthesis pathways .

- Comparative Efficacy : In comparative studies with other anticancer agents, this compound demonstrated synergistic effects when combined with established chemotherapeutics such as tamoxifen and aclacinomycin A. The combination therapy enhanced the overall cytotoxicity against resistant cancer cell lines, suggesting a promising avenue for future clinical applications .

Propriétés

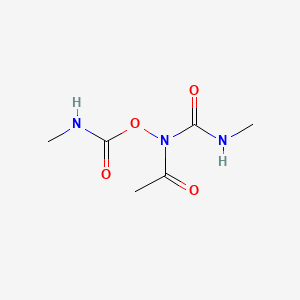

IUPAC Name |

[acetyl(methylcarbamoyl)amino] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O4/c1-4(10)9(5(11)7-2)13-6(12)8-3/h1-3H3,(H,7,11)(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURAJLFHWXNPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C(=O)NC)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231099 | |

| Record name | Caracemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O > 76 (mg/mL), Methanol > 100 (mg/mL), Chloroform > 100 (mg/mL) | |

| Record name | CARACEMIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/253272%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

81424-67-1 | |

| Record name | Caracemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81424-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caracemide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081424671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caracemide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Caracemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARACEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H74F6J185A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.